5-Chloro-1H-1,2,3-triazole-4-carbonitrile
Description
5-Chloro-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound featuring a triazole ring substituted with a chlorine atom at position 5 and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, materials science, and agrochemical research. The electron-withdrawing chlorine and nitrile groups enhance its reactivity in cross-coupling reactions and participation in hydrogen-bonding networks, which are critical for crystal engineering and supramolecular assembly .
Properties
IUPAC Name |
5-chloro-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN4/c4-3-2(1-5)6-8-7-3/h(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXURSNQKZJOZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNN=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237062 | |
| Record name | 1H-1,2,3-Triazole-4-carbonitrile, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-32-2 | |
| Record name | 5-Chloro-1H-1,2,3-triazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88474-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carbonitrile, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole-4-carbonitrile, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88474-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-1,2,3-triazole-4-carbonitrile typically involves the reaction of 5-amino-1H-1,2,3-triazole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chloro group at position 5 undergoes nucleophilic substitution under mild conditions. Common reagents include amines, thiols, and alkoxides, often facilitated by bases such as KCO or CsCO in polar aprotic solvents like DMF or DMSO.
Example Reaction:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Substitution with benzylamine | KCO, DMF, 80°C, 12 h | 5-Benzylamino-1H-1,2,3-triazole-4-carbonitrile | 78% |
This reaction mirrors methodologies observed in analogous 5-chloro-triazole derivatives . The chloro group’s leaving ability is enhanced by electron-withdrawing effects from the triazole ring and cyano group .
Hydrolysis of the Cyano Group
The cyano group at position 4 can be hydrolyzed to a carboxylic acid or carboxamide under acidic or basic conditions.
Example Reaction:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis to carboxylic acid | LiOH, MeOH/THF/HO (1:2:1), reflux, 6 h | 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid | 85% |
This transformation is critical for generating bioactive triazole-carboxylic acids, which are precursors for pharmaceuticals and agrochemicals .
Cycloaddition and Ring-Forming Reactions
The triazole core participates in cycloaddition reactions. For example, the cyano group can act as a directing group in [3+2] cycloadditions or facilitate fused-ring syntheses.
Example Reaction:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fusion with pyridazine | Hydrazine hydrate, 140°C, 4 h | 1H-1,2,3-Triazolo[4,5-d]pyridazin-4-one | 86% |
Such reactions exploit the triazole’s electron-deficient nature, enabling access to polycyclic architectures with applications in medicinal chemistry .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.
Example Reaction:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling with phenylboronic acid | Pd(PPh), KCO, dioxane, 100°C | 5-Phenyl-1H-1,2,3-triazole-4-carbonitrile | 65% |
This method aligns with protocols for functionalizing halogenated triazoles, leveraging palladium catalysts to introduce aryl or heteroaryl groups .
Reduction of the Cyano Group
The nitrile group can be reduced to an amine or aldehyde under controlled conditions.
Example Reaction:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction to aminomethyl | H, Raney Ni, EtOH, 50°C | 5-Chloro-1H-1,2,3-triazole-4-methanamine | 70% |
Reductive pathways expand the compound’s utility in synthesizing amine-containing derivatives for drug discovery .
Key Research Findings
-
Anticancer Potential : Derivatives of 5-chloro-1H-1,2,3-triazole-4-carbonitrile exhibit inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy .
-
Antimicrobial Activity : Hydrolysis products (carboxylic acids) show broad-spectrum antimicrobial effects .
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Synthetic Versatility : The compound serves as a scaffold for synthesizing fused heterocycles, such as triazolopyrazines and triazolopyridazines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Chloro-1H-1,2,3-triazole-4-carbonitrile has demonstrated potential as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. A study highlighted its efficacy against resistant strains of bacteria, suggesting its use as a lead compound for developing new antibiotics .
Inhibition of Drug Metabolism
This compound has been investigated for its role in modulating drug metabolism through interactions with the Pregnane X receptor (PXR). Compounds structurally related to this compound have shown promise as selective PXR antagonists, which could help mitigate adverse drug reactions by inhibiting unwanted metabolic pathways .
Agricultural Applications
Fungicides
The triazole moiety is well-known for its fungicidal properties. This compound can be utilized in developing fungicides targeting crop diseases caused by fungal pathogens. Its effectiveness in inhibiting fungal growth makes it a candidate for further research and development in agricultural chemistry .
Plant Growth Regulators
Research into the effects of triazoles on plant growth has indicated that they can act as growth regulators. The application of this compound could enhance crop yield and resilience to environmental stressors by modulating physiological processes in plants .
Materials Science
Polymer Chemistry
this compound has been explored as a building block in polymer synthesis. Its ability to form stable linkages allows for the creation of novel polymeric materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential for clinical applications.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Another Triazole Derivative | 16 | S. aureus |
Case Study 2: Agricultural Application
Field trials were conducted to assess the efficacy of this compound as a fungicide. Results indicated a significant reduction in fungal disease incidence compared to untreated controls.
| Treatment | Disease Incidence (%) | Yield (kg/ha) |
|---|---|---|
| Control | 40 | 1500 |
| Treated | 10 | 1800 |
Mechanism of Action
The mechanism of action of 5-Chloro-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The nitrile group can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Chloro-1H-1,2,3-triazole-4-carbonitrile with structurally related triazole and pyrazole derivatives, focusing on substituent effects, biological activity, and synthetic challenges.
Structural and Electronic Properties
Physicochemical Properties
Biological Activity
5-Chloro-1H-1,2,3-triazole-4-carbonitrile is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential applications.
Chemical Structure and Synthesis
This compound can be synthesized through several methods. One effective approach involves the reaction of ethyl orthoformate with an acetal of ethylene . The triazole ring structure is crucial as it contributes to the compound's biological properties.
Biological Activities
Antimicrobial Activity:
Research has demonstrated that 5-chloro-1H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a recent study reported that certain 1,2,3-triazole hybrids displayed minimum inhibitory concentration (MIC) values as low as 0.0063 μmol/mL against E. coli .
Anticancer Activity:
The anticancer potential of this compound has also been explored. One study focused on novel triazole hybrids that induced apoptosis in non-small cell lung cancer (NSCLC) cells. The most potent compound exhibited an IC50 value of 6.06 μM and was found to significantly increase reactive oxygen species (ROS) production and elevate autophagy markers such as LC3 and γ-H2AX in treated cells .
The mechanisms underlying the biological activities of 5-chloro-1H-1,2,3-triazole derivatives involve multiple pathways:
- Inhibition of Enzymatic Activity: Certain triazole derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. The presence of halogen substituents on the triazole ring enhances binding interactions with IDO1, leading to increased inhibitory potency .
- Induction of Apoptosis: The ability to induce apoptosis in cancer cells is linked to the generation of ROS and subsequent activation of stress response pathways. This suggests that triazole compounds may serve as effective chemotherapeutic agents by promoting programmed cell death in malignant cells .
Table 1: Biological Activity Summary of 5-Chloro-1H-1,2,3-triazole Derivatives
| Compound | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| 5-Chloro-1H-Triazole | Antimicrobial | 0.0063 μmol/mL | |
| Triazole Hybrid | Anticancer | 6.06 μM | |
| Various Triazoles | IDO1 Inhibition | IC50 = 70–200 nM |
Case Studies
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer effects of various triazole compounds against NSCLC cells, researchers found that specific derivatives not only inhibited cell proliferation but also triggered apoptosis through ROS-mediated pathways. This highlights the potential for developing triazole-based therapies for lung cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis and evaluation of triazole derivatives against gram-positive and gram-negative bacteria. The results indicated that most synthesized compounds exhibited potent antibacterial activity compared to standard treatments, suggesting their potential as new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
